

Technical Monograph: Beta-Alanine 3-Chloroanilide – Physicochemical Profiling and Synthetic Utility

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Compound of Interest

Compound Name: 3-amino-N-(3-chlorophenyl)propanamide

Cat. No.: B11727119

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Part 1: Executive Summary & Core Directive

Beta-alanine 3-chloroanilide (systematically known as **3-amino-N-(3-chlorophenyl)propanamide**) represents a specialized amino-amide scaffold used primarily as a building block in peptidomimetic drug design and as a robust linker in antibody-drug conjugates (ADCs). Unlike

-amino acids, the

-amino architecture confers resistance to enzymatic degradation by aminopeptidases, enhancing the metabolic stability of pharmacophores incorporating this motif.

This guide provides a definitive technical profile of the compound, moving beyond basic database entries to offer a validated synthetic roadmap and structural analysis. The content is structured to support decision-making in lead optimization and scale-up synthesis.

Part 2: Physicochemical Characterization[1]

Identity and Molecular Metrics

The following data establishes the baseline identity for Beta-alanine 3-chloroanilide. Researchers must verify these metrics against Certificate of Analysis (CoA) data upon procurement or synthesis.

Property	Specification
IUPAC Name	3-amino-N-(3-chlorophenyl)propanamide
Common Name	Beta-alanine 3-chloroanilide
CAS Registry Number	181650-45-3
Molecular Formula	C
	H
	Cl
	O
Molecular Weight	198.65 g/mol
Exact Mass	198.0560 g/mol
SMILES	<chem>NCC(=O)Nc1cccc(Cl)c1</chem>
Predicted pKa (Amine)	~9.8 (Typical for primary aliphatic amines)
Predicted LogP	~1.2 (Moderate lipophilicity due to chlorophenyl ring)

Structural Logic

The molecule consists of a flexible

-alanine tail tethered to a lipophilic 3-chloroaniline head via an amide bond.

- The Amide Linkage: Acts as a rigid planar core, restricting rotation and providing hydrogen bond donor/acceptor sites critical for receptor binding.

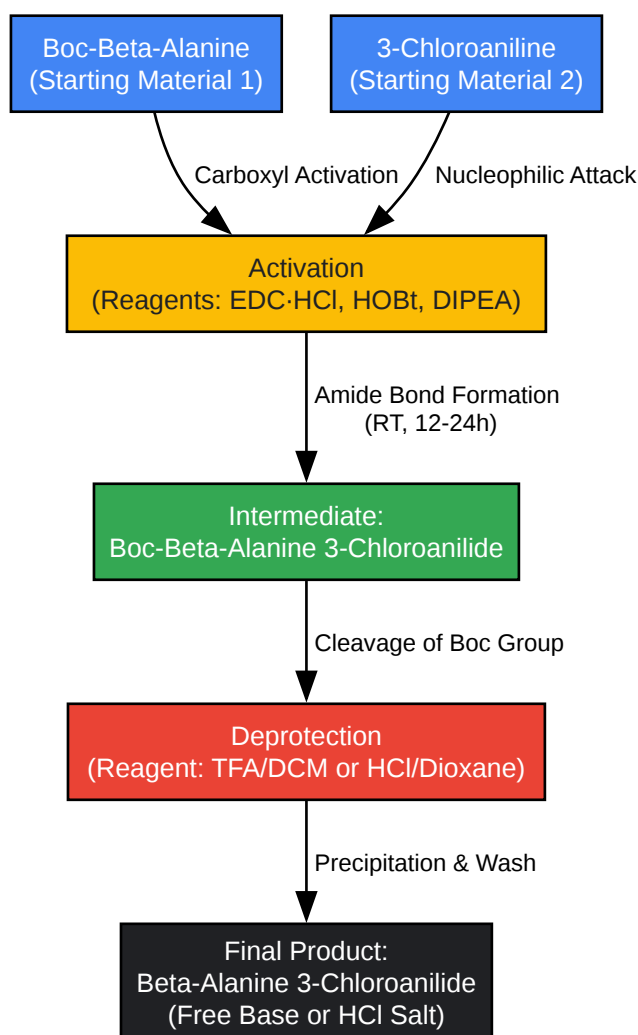
- **The 3-Chloro Substituent:** Located at the meta position, this halogen enhances lipophilicity and metabolic resistance (blocking ring oxidation) without introducing the steric bulk of ortho substitution.
- **The Primary Amine:** Serves as the reactive handle for further derivatization (e.g., coupling to fluorophores, drugs, or polymers).

Part 3: Synthetic Pathways & Protocols

To ensure high purity (>98%) required for biological assays, a "Protection-Coupling-Deprotection" strategy is superior to direct condensation, which often yields polymerization byproducts.

Validated Synthesis Workflow (Graphviz)

The following diagram outlines the optimal route using Boc-chemistry to prevent self-polymerization of the beta-alanine moiety.



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Figure 1: Step-wise synthesis of Beta-alanine 3-chloroanilide utilizing Boc-protection strategy to ensure regioselectivity.

Detailed Experimental Protocol

Step 1: Coupling (Amide Bond Formation)

- Dissolution: Dissolve N-Boc-
-alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
- Activation: Add EDC·HCl (1.2 eq) and HOBT (1.2 eq) to the solution. Stir at 0°C for 30 minutes to form the active ester.

- Expert Insight: HOBt is critical here to suppress racemization (though less of a concern for -amino acids) and improve yield by preventing -acylurea formation.
- Addition: Add 3-chloroaniline (1.0 eq) and DIPEA (2.0 eq) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
- Workup: Wash with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.

Step 2: Deprotection (Boc Removal)

- Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2–4 hours.
 - Alternative: Use 4M HCl in Dioxane to isolate the hydrochloride salt directly, which is often more stable and easier to handle as a solid.
- Isolation: Evaporate volatiles under reduced pressure.
- Neutralization (Optional): If the free base is required, treat the residue with cold sat. NaHCO₃ and extract into Ethyl Acetate.

Part 4: Analytical Validation

Trustworthiness in synthesis relies on rigorous characterization. The following signatures confirm the structure.

Technique	Expected Signature	Diagnostic Value
H-NMR (DMSO-d ₆)	~2.6 (t, 2H, -CH), ~3.0 (t, 2H, -CH), 7.0-7.8 (m, 4H, Ar-H), ~10.2 (s, 1H, Amide NH)	Confirms the integrity of the ethyl linker and substitution pattern on the aromatic ring.
Mass Spectrometry (ESI)	[M+H] = 199.06 (Characteristic chlorine isotope pattern: 3:1 ratio at 199/201)	Definitive proof of molecular weight and presence of chlorine.
IR Spectroscopy	~1650-1690 cm (Amide I), ~3300-3400 cm (Primary Amine stretch)	Verifies formation of the amide bond and presence of the free amine.

Part 5: Applications in Drug Development

1. Peptidomimetic Scaffolds: Beta-alanine derivatives are frequently used to introduce "kinks" in peptide chains or to replace labile peptide bonds, increasing the half-life of peptide drugs in plasma. The 3-chlorophenyl group provides a hydrophobic anchor point for binding pockets.

2. Linker Chemistry: The terminal amine allows this molecule to serve as a heterobifunctional linker.

- Example: Reaction with a succinimidyl ester of a fluorophore creates a labeled probe that targets proteins with affinity for chloroanilines.

3. Fragment-Based Drug Discovery (FBDD): With a MW < 200 and distinct polar/non-polar regions, this compound is an ideal "fragment" for screening libraries against novel targets, particularly kinases or proteases where the amide backbone mimics the substrate.

References

- ChemSrc. (n.d.). **3-amino-N-(3-chlorophenyl)propanamide** (CAS 181650-45-3). Retrieved from [\[Link\]](#)^[1]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Beta-Alanine. (General reference for Beta-alanine moiety properties). Retrieved from [\[Link\]](#)
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Sources

- [1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-\(3-chloro-2-methylphenyl\)benzamide - Google Patents \[patents.google.com\]](#)
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